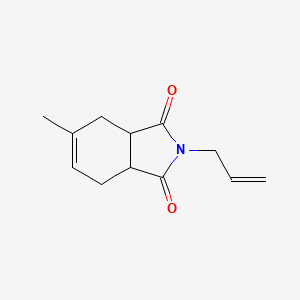

5-Methyl-2-(prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione

Description

5-Methyl-2-(prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a bicyclic isoindole-dione derivative characterized by a methyl group at position 5 and an allyl (prop-2-en-1-yl) substituent at position 2. The compound’s structure comprises a partially hydrogenated isoindole core fused with dione functionalities, conferring both rigidity and reactivity. The allyl group may enhance its utility in further functionalization or polymerization due to its unsaturated nature.

Properties

CAS No. |

20299-81-4 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

5-methyl-2-prop-2-enyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C12H15NO2/c1-3-6-13-11(14)9-5-4-8(2)7-10(9)12(13)15/h3-4,9-10H,1,5-7H2,2H3 |

InChI Key |

KJIUXRIHBJRJEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC2C(C1)C(=O)N(C2=O)CC=C |

Origin of Product |

United States |

Biological Activity

5-Methyl-2-(prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, cytotoxicity against various cancer cell lines, and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H13N1O2

- CAS Number : 20299-81-4

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell growth and induce apoptosis in human cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The mechanism of action for the biological activity of this compound is primarily attributed to its ability to disrupt cellular processes critical for cancer cell survival:

- Tubulin Destabilization : The compound has been shown to destabilize microtubules, which are essential for mitosis. This leads to cell cycle arrest and subsequent apoptosis in cancer cells .

- Induction of Apoptosis : Studies indicate that the compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Case Studies

Several studies have elucidated the biological effects of this compound:

Case Study 1: MCF-7 Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 10.5 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells following treatment .

Case Study 2: HeLa Cells

Another study focused on HeLa cervical cancer cells demonstrated that exposure to the compound at an IC50 of 8.3 µM led to significant morphological changes indicative of apoptosis. The study also reported a marked increase in reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its cytotoxic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The isoindole-dione scaffold is highly modular, with substituents significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Solubility : Allyl and methyl groups in the target compound likely improve organic solubility compared to polar derivatives like nitro-phenyl () or captan (water-insoluble) .

- Thermal Stability : Captan’s high melting point (172°C) and boiling point (314°C) contrast with lower thermal thresholds for alkyl-substituted derivatives .

- Reactivity : Allyl substituents offer sites for radical or electrophilic reactions, whereas nitro or chlorophenyl groups favor nucleophilic aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.